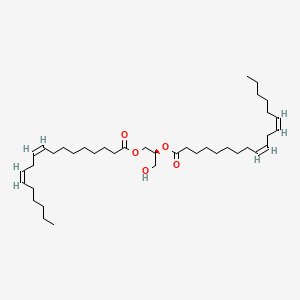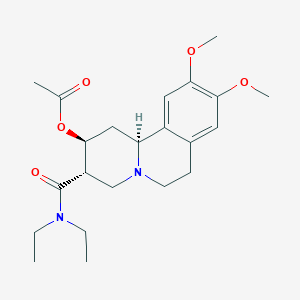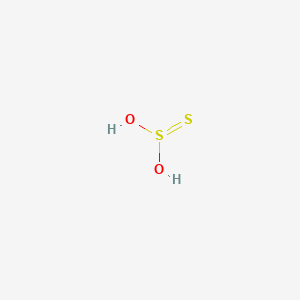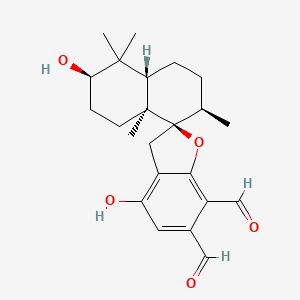
Stachybotrydial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stachybotrydial is a natural product found in Stachybotrys cylindrospora, Stachybotrys nephrospora, and Stachybotrys with data available.
Aplicaciones Científicas De Investigación
Plasminogen Modulator Activity
Stachybotrydial, a metabolite from a fungus, shows selective plasminogen modulator activity. It enhances the binding and activation of Glu-plasminogen, but not Lys-plasminogen, which may be related to the alteration of Glu-plasminogen's conformational status (Sasaoka, Wada, & Hasumi, 2007).
Antibacterial Properties
Stachybotrydial has been identified as a novel inhibitor of dihydrofolate reductase (DHFR), an important target for antibacterial drug development. It effectively inhibits the DHFR of Staphylococcus aureus and prevents the growth of both S. aureus and methicillin-resistant S. aureus (MRSA), highlighting its potential in developing new antibacterial agents (Kwon, Sohn, Kim, & Kim, 2014).
Antiviral and Antiplasmodial Activity
Stachybotrydial has shown potent antiviral activity against HSV-1 virus and antiplasmodial activity, suggesting its potential use in developing treatments against these pathogens. Interestingly, its antiviral and antiplasmodial properties are not accompanied by significant toxicity to the Vero cell line (Sawadjoon, Kittakoop, Isaka, Kirtikara, Madla, & Thebtaranonth, 2004).
Inhibition of Fucosyltransferase and Sialyltransferase
Stachybotrydial acts as a potent inhibitor of fucosyltransferase and sialyltransferase, enzymes associated with tumor cell adhesion and metastasis. This inhibition suggests its potential as an anti-tumor agent. The compound's unique chemical structure provides valuable information for the design of novel inhibitors targeting these enzymes (Lin, Chang, Chen, & Tsai, 2005).
Potential in Cancer Research
Stachybotrydial has been evaluated for its inhibitory activity against the cancer target CK2. It, along with related compounds, showed potent inhibitory effects on various cancer cell lines, including human breast adenocarcinoma and lung carcinoma cells, suggesting its potential application in cancer research (Haidar, Jürgens, Aichele, Jagels, Humpf, & Jose, 2021).
Propiedades
Nombre del producto |
Stachybotrydial |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1 |
Clave InChI |
WIGGVNIABVHHCS-QJAXDWLUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C |
SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C |
SMILES canónico |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C |
Sinónimos |
stachybotrydial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



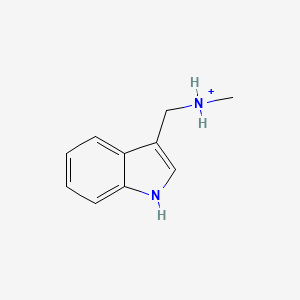
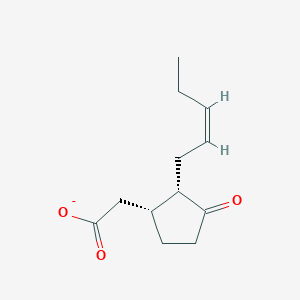

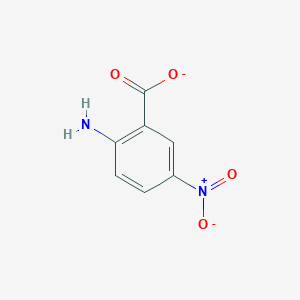
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)

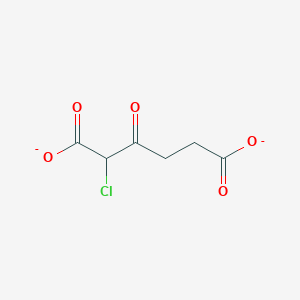

![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)
